Ethyl 2-hydroxy-3-methyl-4-(methylsulfanyl)benzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-hydroxy-3-methyl-4-(methylsulfanyl)benzenecarboxylate is a chemical compound with the CAS Number: 329695-70-7 . It has a molecular weight of 226.3 and its IUPAC name is ethyl 2-hydroxy-3-methyl-4-(methylsulfanyl)benzoate . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14O3S/c1-4-14-11(13)8-5-6-9(15-3)7(2)10(8)12/h5-6,12H,4H2,1-3H3 . This code represents the molecular structure of the compound.
Physical and Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 226.3 .
Scientific Research Applications
Crystal Structure and Molecular Interactions
Ethyl 2-hydroxy-3-methyl-4-(methylsulfanyl)benzenecarboxylate and its derivatives have been extensively studied for their crystal structures and molecular interactions. The research has focused on understanding the molecular geometry, interactions, and properties of these compounds. For instance, the oxidation of 5-ethyl-2-methyl-3-methylsulfanyl-1-benzofuran and its derivatives has been analyzed, revealing the orientation of atoms and groups within the molecular structure and the presence of aromatic π–π stacking interactions, which contribute to the stability of the crystal structure (Choi et al., 2007). Similar studies on various derivatives have provided insights into the rotation angles of the molecular groups, the dihedral angles, and the types of intermolecular interactions, such as hydrogen bonds and halogen bonds, that stabilize the crystal structure (Choi et al., 2007) (Choi et al., 2008).
Synthesis and Chemical Reactions
The compound and its related molecules have been subjects of study in the context of chemical synthesis and reaction mechanisms. Research includes the synthesis of various benzofuran derivatives via methods such as alkaline hydrolysis, with a focus on understanding the resultant molecular arrangements and interaction patterns (Choi et al., 2009). These studies shed light on how chemical reactions and synthesis methods influence the molecular structure, interactions, and overall properties of the compound and its derivatives.
Material Science and Polymer Research
In the field of material science and polymer research, ethyl benzenecarboxylate derivatives have been explored for their potential in enhancing the properties of materials. For example, the incorporation of ethyl benzenecarboxylate in non-halogenated solvent toluene showed a significant improvement in power conversion efficiency in certain polymer blends, highlighting its potential in optimizing material properties for specific applications (Shen et al., 2015).
Safety and Hazards
The safety information for Ethyl 2-hydroxy-3-methyl-4-(methylsulfanyl)benzenecarboxylate includes several hazard statements: H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .
Properties
IUPAC Name |
ethyl 2-hydroxy-3-methyl-4-methylsulfanylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3S/c1-4-14-11(13)8-5-6-9(15-3)7(2)10(8)12/h5-6,12H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUORKTZVXSVRKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)SC)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.